molecular formula C11H14ClN3OS B2572514 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1794736-63-2

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2572514
CAS No.: 1794736-63-2
M. Wt: 271.76
InChI Key: YVSZBDMCMXFPTJ-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a compound that features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its potential for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The resulting intermediate is then treated with ethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole compounds with varied functional groups.

Scientific Research Applications

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxyphenyl group can enhance binding affinity to certain biological targets, increasing the compound’s efficacy.

Comparison with Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.

    4-Methoxyphenyl derivatives: Compounds with the methoxyphenyl group often show enhanced pharmacological properties.

Uniqueness: 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is unique due to the combination of the thiadiazole ring and the methoxyphenyl group, which together confer a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c1-7(12)10-13-14-11(16-10)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSZBDMCMXFPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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